{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
Description
{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine-based compound featuring a methoxycarbonyl group at the 5-position of the pyridine ring and a sulfanylacetic acid moiety at the 2-position. The compound’s reactivity and solubility are influenced by the electron-withdrawing methoxycarbonyl group and the thioether-linked acetic acid side chain.
Properties
IUPAC Name |
2-(5-methoxycarbonylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(13)6-2-3-7(10-4-6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOPARQBYOJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727519 | |
| Record name | {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921212-00-2 | |
| Record name | {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid typically involves the reaction of 2-chloropyridine with sodium methoxide to introduce the methoxycarbonyl groupThe reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential as a drug candidate, particularly in the development of anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is not well-documented. its structural features suggest that it could interact with biological targets such as enzymes or receptors. The methoxycarbonyl group may participate in hydrogen bonding, while the sulfanyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following compounds share the core sulfanylacetic acid group attached to heterocyclic systems but differ in substituents, heterocycle type, or functional group positioning:
Table 1: Structural and Functional Comparisons
Crystallographic and Computational Insights
- Crystal Structure Data :
- 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () was resolved via single-crystal X-ray diffraction (R factor = 0.035), revealing a planar pyrimidine-pyridine system and intermolecular hydrogen bonds involving the carboxylic acid group .
- Software such as SHELXL () and OLEX2 () are widely used for refining similar structures, emphasizing the importance of crystallography in validating molecular geometries .
Biological Activity
The compound {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can be represented as follows:
This structure includes a pyridine ring substituted with a methoxycarbonyl group and a sulfanyl acetic acid moiety.
Biological Activity Overview
Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid.
Anticancer Activity
Studies have indicated that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid were tested against various cancer cell lines, demonstrating significant growth inhibition.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10 | Growth inhibition |
| A375 (Melanoma) | 12 | Cytotoxic effects |
| NCI-H460 (Lung) | 15 | Induction of apoptosis |
These findings suggest that the compound may interfere with cellular signaling pathways crucial for tumor growth and survival.
The mechanism by which {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid exerts its effects is likely multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism or modulate signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cells demonstrated that treatment with {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, indicating that the compound triggers programmed cell death mechanisms.
- Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to reduced tumor size compared to control groups. Histological examinations indicated decreased proliferation rates and increased apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
